3-Methoxy-1,2-propanediol

Catalog No.
S575835
CAS No.
623-39-2
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-1,2-propanediol

CAS Number

623-39-2

Product Name

3-Methoxy-1,2-propanediol

IUPAC Name

3-methoxypropane-1,2-diol

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3

InChI Key

PSJBSUHYCGQTHZ-UHFFFAOYSA-N

SMILES

COCC(CO)O

Synonyms

1-Methoxy-2,3-propanediol; 3-Methoxy-1,2-dihydroxypropane; Glycerin-α-monomethyl ether; Glycerol 1-monomethyl ether; NSC 6752

Canonical SMILES

COCC(CO)O

3-Methoxy-1,2-propanediol is an organic compound with the molecular formula C4_4H10_{10}O3_3. It is a colorless to light yellow liquid that is soluble in water and exhibits a sweet taste. This compound is primarily known for its role as a solvent and as an intermediate in various chemical syntheses. Its structure features a methoxy group (-OCH3_3) attached to a propanediol backbone, distinguishing it from similar compounds in terms of reactivity and properties .

Synthesis and Characterization:

3-Methoxy-1,2-propanediol (MPD) is a relatively simple organic molecule with the chemical formula C₄H₁₀O₃. Its synthesis has been described in various scientific publications, often involving the reaction of readily available starting materials. For example, a study published in the Journal of the Chemical Society demonstrated the synthesis of MPD through the reaction of methoxyacetaldehyde and ethylene glycol in the presence of an acidic catalyst [].

Potential Applications:

While research on MPD is ongoing, it has been explored for various potential applications in scientific research, including:

  • Solvent

    Due to its polarity and hygroscopic nature (ability to absorb moisture), MPD has been investigated as a potential solvent for various purposes. For instance, a study published in the Journal of Chromatography A reported its use as a solvent in the separation of chiral compounds [].

  • Antimicrobial Activity

    Some studies suggest that MPD may possess antimicrobial properties. For example, research published in Molecules explored its potential antibacterial activity against various bacterial strains []. However, further investigation is needed to confirm and fully understand its potential as an antimicrobial agent.

  • Precursor for Chemical Synthesis

    MPD can serve as a starting material for the synthesis of other valuable chemicals. A study published in Tetrahedron Letters demonstrated its use as a precursor for the synthesis of chiral epoxides [].

Typical of alcohols and ethers. Key reactions include:

  • Esterification: Reacts with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.
  • Oxidation: Can be oxidized to produce ketones or aldehydes depending on the reaction conditions.
  • Methylation: Can serve as a methyl donor in various methylation reactions, particularly in the synthesis of more complex organic molecules .

Several methods exist for synthesizing 3-Methoxy-1,2-propanediol:

  • Methylation of Glycerol: This process involves the methylation of glycerol using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically yields 3-Methoxy-1,2-propanediol alongside other by-products .
  • Hydrolysis of Ethers: The compound can also be synthesized through the hydrolysis of specific ethers under acidic conditions.
  • Direct Alcoholysis: Another method includes the direct alcoholysis of epoxides with methanol, which can yield 3-Methoxy-1,2-propanediol as a product .

3-Methoxy-1,2-propanediol has a range of applications:

  • Solvent: Widely used as a solvent in cosmetic formulations and pharmaceuticals due to its low toxicity and good solubility properties.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of various chemicals, including surfactants and plasticizers.
  • Preservative Agent: Utilized in food and personal care products for its preservative properties .

Several compounds share structural similarities with 3-Methoxy-1,2-propanediol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
GlycerolC3_3H8_8O3_3A simple triol; widely used as a humectant
1-Methoxy-2-propanolC4_4H10_10OSimilar ether structure but lacks the second hydroxyl group
Propylene GlycolC3_3H8_8O2_2A diol used extensively in food and pharmaceuticals
Ethylene GlycolC2_2H6_6O2_2Commonly used antifreeze; less hydrophilic than 3-Methoxy-1,2-propanediol

The unique feature of 3-Methoxy-1,2-propanediol lies in its balance between hydrophilicity and lipophilicity due to the presence of both hydroxyl and methoxy groups, making it particularly useful in applications requiring both solubility and stability .

XLogP3

-1.2

Boiling Point

220.0 °C

Other CAS

623-39-2

Wikipedia

Glycerin 1-methyl ether

General Manufacturing Information

1,2-Propanediol, 3-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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